molecular formula C13H20BNO2 B1523697 (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine CAS No. 248274-04-6

(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine

Cat. No.: B1523697
CAS No.: 248274-04-6
M. Wt: 233.12 g/mol
InChI Key: QHGKJHOITXTFBC-UHFFFAOYSA-N
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Description

(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine:

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several synthetic routes, including:

  • Boronic Acid Derivatization: : Starting from phenylmethanamine, the boronic acid derivative can be synthesized by reacting it with a boronic acid ester under suitable conditions.

  • Cross-Coupling Reactions: : Utilizing cross-coupling reactions such as Suzuki-Miyaura coupling, where the phenylmethanamine is coupled with a boronic acid derivative in the presence of a palladium catalyst.

  • Boronic Ester Formation: : The compound can also be synthesized by reacting phenylmethanamine with a boronic ester precursor under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale cross-coupling reactions, often using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the precise control of reaction conditions is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the boronic acid derivative to its corresponding boronic acid.

  • Reduction: : Reduction reactions can be used to reduce the boronic acid derivative to its corresponding boronic ester.

  • Substitution: : Substitution reactions can replace the boronic acid group with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include boronic acids, boronic esters, and various substituted derivatives of phenylmethanamine.

Scientific Research Applications

The compound has a wide range of applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.

  • Biology: : The compound is utilized in the study of enzyme inhibitors and as a tool in bioconjugation techniques.

  • Industry: : The compound is used in the production of advanced materials and in the development of new chemical processes.

Mechanism of Action

The mechanism by which the compound exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other functional groups, which is crucial in its biological and chemical activity. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

The compound is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:

  • Boronic acids: : These compounds share the boronic acid group but differ in their substituents and overall structure.

  • Boronic esters: : These are derivatives of boronic acids with different ester groups.

  • Phenylmethanamines: : These compounds have similar phenyl and amine groups but lack the boronic acid functionality.

Properties

IUPAC Name

[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)11-8-6-5-7-10(11)9-15/h5-8H,9,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGKJHOITXTFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682209
Record name 1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248274-04-6
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=248274-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Aminomethyl)phenylboronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
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(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine

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